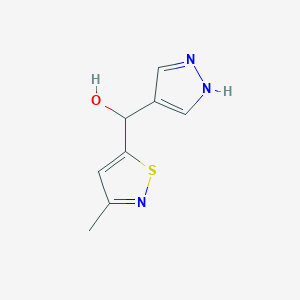

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Description

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a hybrid heterocyclic compound featuring a thiazole ring substituted with a methyl group and a pyrazole moiety linked via a hydroxymethyl bridge. Such structures are of interest in medicinal and agrochemical research due to the pharmacological and pesticidal activities often associated with thiazole and pyrazole derivatives . This article provides a comparative analysis of its structural, biological, and physicochemical properties against similar compounds.

Properties

Molecular Formula |

C8H9N3OS |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(3-methyl-1,2-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H9N3OS/c1-5-2-7(13-11-5)8(12)6-3-9-10-4-6/h2-4,8,12H,1H3,(H,9,10) |

InChI Key |

KWOYUCGWXQGIBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Construction

The 3-methyl-1,2-thiazole ring is typically synthesized by cyclization reactions involving α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen precursors. For example, the thiazole ring substituted at the 3-position with a methyl group can be prepared by:

Pyrazole Ring Preparation

The 1H-pyrazol-4-yl moiety is commonly synthesized via cyclization of hydrazines with β-diketones or β-ketoesters. Key steps include:

- Formation of 1H-pyrazole-4-carbaldehyde derivatives through Vilsmeier–Haack formylation of pyrazolones.

- Substitutions on the pyrazole ring, such as methylation at the 3-position, can be achieved by alkylation reactions using methyl iodide or similar reagents under basic conditions.

Coupling to Form (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

The critical step in the preparation of the target compound is the formation of the methanol linkage between the thiazole and pyrazole rings. This is generally achieved by:

- Nucleophilic addition of the pyrazol-4-yl carbanion or equivalent nucleophile to a thiazole-5-carboxaldehyde or related electrophilic intermediate.

- Alternatively, condensation reactions between 3-methyl-1,2-thiazol-5-yl aldehydes and pyrazol-4-yl methanol derivatives under reductive conditions.

A representative synthetic route involves:

Detailed Research Findings and Reaction Optimization

Reaction Conditions

- Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhances the nucleophilicity of the pyrazole moiety and solubility of reactants.

- Mild bases like potassium carbonate or triethylamine facilitate the nucleophilic addition without promoting side reactions.

- Temperature control between 25–80 °C optimizes reaction rates and minimizes decomposition.

Purification and Characterization

- The product is typically purified by flash column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Characterization includes:

- High-resolution mass spectrometry (HRMS) confirming molecular ion peaks consistent with the target compound.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) showing characteristic signals for methyl, methanol, thiazole, and pyrazole protons and carbons.

- Infrared (IR) spectroscopy confirming the presence of hydroxyl groups and heterocyclic ring vibrations.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Thiazole synthesis | α-Bromoketone + Thiourea | Cyclization | Reflux in ethanol or DMF | 75-90% | Methyl substitution at 3-position introduced early |

| Pyrazole synthesis | Hydrazine + β-diketone | Cyclization | Acid/base catalysis, reflux | 70-95% | Formylation via Vilsmeier–Haack for aldehyde intermediates |

| Coupling step | Thiazole aldehyde + Pyrazolylmethanol | Nucleophilic addition | Base catalysis, RT to 80 °C | 70-85% | Requires careful solvent and base choice for selectivity |

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole moieties have significant anticancer properties. The synthesis of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has been explored as part of a broader effort to develop novel AMP-activated protein kinase (AMPK) inhibitors. These inhibitors are promising candidates for cancer treatment as they can regulate cellular energy homeostasis and inhibit tumor growth .

Inhibition of Syk Activity

The compound has been identified in studies targeting the inhibition of spleen tyrosine kinase (Syk), which is implicated in various diseases including cancers and autoimmune disorders. The administration of this compound has shown efficacy in preclinical models, suggesting potential therapeutic applications in treating conditions responsive to Syk inhibition .

Anticonvulsant Properties

Thiazole derivatives have been reported to exhibit anticonvulsant activity. Compounds similar to this compound have undergone structure-activity relationship (SAR) studies that demonstrate their potential in treating epilepsy and other seizure disorders .

TGR5 Receptor Modulation

Recent studies have highlighted the role of thiazole-containing compounds in modulating TGR5 receptor activity, which is involved in metabolic regulation and glucose homeostasis. The introduction of the thiazole moiety into pyrazole frameworks has led to compounds with enhanced potency against TGR5, indicating their potential for managing metabolic disorders .

Case Study 1: Development of AMPK Inhibitors

A study conducted on the synthesis of various thiazole-pyrazole derivatives demonstrated that this compound could serve as a lead compound for developing AMPK inhibitors. The study reported improved yields and biological activity compared to previously known inhibitors .

Case Study 2: Anticonvulsant Screening

A series of thiazole derivatives were screened for anticonvulsant activity, with this compound showing promising results in reducing seizure frequency in animal models. This highlights its potential application in epilepsy treatment .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. This can include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Data Tables

Biological Activity

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 195.24 g/mol. The structure consists of a thiazole and a pyrazole moiety that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives based on 1H-pyrazole have shown efficacy against various cancer cell lines, including lung, brain, and colorectal cancers. In particular, this compound has been evaluated for its cytotoxic effects on cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| A | MDA-MB-231 | 10 | Induction of apoptosis |

| B | HepG2 | 15 | Cell cycle arrest |

| C | HT-29 | 20 | Inhibition of proliferation |

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymatic pathways.

Table 2: Antibacterial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Pseudomonas aeruginosa | 0.500 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets. The thiazole moiety is known for its role in modulating enzyme activities and influencing signaling pathways related to cell growth and apoptosis.

Case Studies

A notable study explored the effects of this compound on cancer cell lines. The results indicated a dose-dependent response in inhibiting cell proliferation, with significant induction of apoptosis observed at higher concentrations. Additionally, the compound demonstrated synergy when combined with standard chemotherapeutic agents, enhancing overall anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.